2-(Tert-pentyloxy)pyridin-3-amine
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Overview
Description
2-(Tert-pentyloxy)pyridin-3-amine is an organic compound that belongs to the class of aminopyridines. This compound is characterized by the presence of a pyridine ring substituted with an amine group at the 3-position and a tert-pentyloxy group at the 2-position. Aminopyridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-pentyloxy)pyridin-3-amine can be achieved through several synthetic routesThe reaction conditions typically involve the use of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), and a ligand like xantphos, in a solvent such as toluene under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-pentyloxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The amine group at the 3-position can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Tert-pentyloxy)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery and development.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(Tert-pentyloxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyridine: A simpler analog with an amine group at the 3-position but lacking the tert-pentyloxy group.
2-(Benzyloxy)pyridin-3-amine: Similar structure with a benzyloxy group instead of a tert-pentyloxy group.
Uniqueness
2-(Tert-pentyloxy)pyridin-3-amine is unique due to the presence of the tert-pentyloxy group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C10H16N2O |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(2-methylbutan-2-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-4-10(2,3)13-9-8(11)6-5-7-12-9/h5-7H,4,11H2,1-3H3 |
InChI Key |
NWQSMOVAPNGOBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OC1=C(C=CC=N1)N |
Origin of Product |
United States |
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